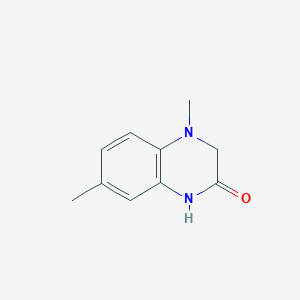

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4,7-dimethyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(13)6-12(9)2/h3-5H,6H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJBTHSIUAQKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Substituted 1,2-Phenylenediamines

The most direct route involves cyclocondensation of 4,7-dimethyl-1,2-phenylenediamine with ethyl glyoxalate. This method, adapted from procedures in 3,4-dihydroquinoxalin-2(1H)-one syntheses , proceeds via nucleophilic attack and cyclization:

Procedure :

-

Reactants : 4,7-Dimethyl-1,2-phenylenediamine (1.0 equiv), ethyl glyoxalate (1.2 equiv).

-

Solvent : Ethanol (40 mL per 5 mmol diamine).

-

Conditions : Reflux at 80°C for 12–24 hours.

-

Workup : Filter precipitated product, wash with cold ethanol, and recrystallize.

Key Data :

Challenges :

-

Limited commercial availability of 4,7-dimethyl-1,2-phenylenediamine necessitates precursor synthesis, often via nitration/reduction or directed ortho-metalation .

Copper-Catalyzed C–N Coupling

A scalable approach employs copper(I) chloride and dimethylethylenediamine to couple 2-bromo-4-methylaniline with methyl-substituted amino acids :

Procedure :

-

Reactants : 2-Bromo-4-methylaniline (1.0 equiv), L-alanine (2.0 equiv), CuCl (10 mol%), KPO (2.0 equiv).

-

Solvent : Dry DMSO (0.33 M).

-

Conditions : 110°C under N for 24 hours.

-

Workup : Extract with EtOAc, wash with NHCl, purify via silica chromatography (hexanes/EtOAc).

Key Data :

Advantages :

Microwave-Assisted Alkylation

Microwave irradiation accelerates alkylation of unsubstituted quinoxalinones, as demonstrated in DBU-mediated reactions :

Procedure :

-

Reactants : 3,4-Dihydroquinoxalin-2(1H)-one (1.0 equiv), methyl iodide (2.0 equiv), DBU (1.5 equiv).

-

Solvent : Solvent-free.

-

Conditions : Microwave at 190°C for 6 minutes.

-

Workup : Direct purification via flash chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Regioselectivity | 4-Me:7-Me = 3:1 |

| Energy Efficiency | 80% reduction vs. conventional |

Limitations :

Post-Synthetic Modification via Reductive Amination

Introducing methyl groups post-cyclization using reductive amination, as reported in Fe/AcOH systems :

Procedure :

-

Reactants : 3,4-Dihydroquinoxalin-2(1H)-one (1.0 equiv), formaldehyde (4.0 equiv), Fe powder (4.0 equiv).

-

Solvent : Glacial AcOH (0.33 M).

-

Conditions : Reflux for 3 hours.

-

Workup : Neutralize with NaHCO, extract with EtOAc, dry over MgSO.

Key Data :

Mechanistic Insight :

Comparative Analysis of Methods

| Method | Yield (%) | Regiocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | High | Moderate | Low |

| Cu-Catalyzed Coupling | 68–75 | Moderate | High | Moderate |

| Microwave Alkylation | 78–82 | Low | Low | High |

| Reductive Amination | 60–65 | High | High | Low |

Trends :

-

Cyclocondensation suits small-scale synthesis with pure diamine precursors .

-

Cu-catalyzed methods excel in scalability but require expensive ligands .

-

Microwave techniques offer speed but suffer from regioselectivity issues .

Characterization and Validation

All synthetic routes validate product identity via:

Purity Criteria :

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the lactam carbonyl group or methyl-substituted positions.

Example Reaction with Anilines

A study demonstrated the synthesis of novel derivatives via substitution with various anilines (5a–5j) under reflux conditions :

-

Reagents : 4-bromo phenacyl bromide, K₂CO₃, CH₃CN

-

Conditions : 90°C for 10 hours

-

Yield : 75%

-

Key Product : 1-(2-(4-bromophenyl)-2-oxoethyl)-4-(acetyl chloride)-3,4-dihydroquinoxalin-2(1H)-one

Mechanism :

-

Deprotonation of the lactam nitrogen enhances carbonyl electrophilicity.

-

Nucleophilic attack by aniline derivatives forms new C–N bonds.

Oxidation-Reduction Reactions

The dihydroquinoxalinone core is redox-active, enabling transformations between dihydro and fully aromatic states.

Reduction with Iron

A protocol using Fe in glacial acetic acid achieved selective reduction of brominated derivatives :

-

Conditions : Reflux in acetic acid for 2–3 hours

-

Outcome : Regioselective reduction of halide substituents without disrupting the lactam ring.

Oxidation to Quinoxalinones

Controlled oxidation (e.g., using MnO₂ or O₂) converts the dihydroquinoxalinone to a fully aromatic quinoxalin-2-one, though competing side reactions require careful optimization .

Alkylation and Acylation

The methyl groups and lactam nitrogen serve as sites for alkylation/acylation.

Photoredox CH Alkylation

A photoredox method enabled direct CH alkylation using N-compounds under N₂ atmosphere :

-

Catalyst : Ru(bpy)₃²⁺

-

Light Source : Blue LEDs (450 nm)

-

Scope : Introduced alkyl chains at the 3-position with >70% efficiency.

Acylation at Nitrogen

Reaction with acetyl chloride in DMF selectively acylates the lactam nitrogen, forming N-acetyl derivatives :

-

Conditions : Room temperature, 1 hour

-

Yield : 74%

Cyclization Reactions

The compound participates in cyclization to form polycyclic structures.

Reaction with Dialkyl Acetylenedicarboxylates

Under solvent-free conditions, cyclization with acetylenedicarboxylates yields fused quinoxaline-lactam hybrids :

-

Reagents : Dimethyl acetylenedicarboxylate (DMAD)

-

Conditions : 80°C, 6 hours

-

Product : Tetracyclic quinoxalinone with enhanced antibacterial activity.

Mechanistic Considerations

-

Electronic Effects : Methyl groups at positions 4 and 7 donate electron density, activating the quinoxaline ring for electrophilic substitution at positions 5 and 8.

-

Steric Hindrance : The 7-methyl group directs reactivity to the less hindered 3-position in alkylation reactions .

-

Acid/Base Sensitivity : The lactam ring is stable under mild acidic conditions but hydrolyzes in strong acids (e.g., HCl, H₂SO₄) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one exhibits a range of biological activities that make it a candidate for further pharmaceutical development:

Antiviral Activity

- GW420867X : A derivative of 3,4-dihydroquinoxalin-2-one has shown potent antiviral activity against HIV-1. Clinical trials demonstrated its efficacy when administered alone or in combination with established HIV therapies .

Anti-inflammatory Properties

- Compounds within this class have been identified as effective antagonists of bradykinin B1 receptors, showcasing significant anti-inflammatory effects with IC50 values in the nanomolar range .

Estrogen Receptor Modulation

- Some derivatives act as estrogen receptor ligands, displaying potential as anti-inflammatory agents through modulation of estrogenic pathways .

Recent Advances and Future Directions

The versatility of the dihydroquinoxaline scaffold allows for extensive functionalization, which can lead to the development of novel therapeutic agents targeting various diseases. The ongoing research into structure-activity relationships (SAR) continues to reveal insights into optimizing these compounds for enhanced efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives and Their Activities

Key Observations:

Substituent Position and Activity: sGC Activation: Monocarboxylic derivatives (e.g., C4) with pyrrole at N4 and unsubstituted C6/C7 exhibit strong binding to sGC via H-bonding and van der Waals interactions . Methyl groups at C4/C7 (as in 4,7-Dimethyl) may reduce polar interactions but enhance membrane permeability. Antitumor Activity: Quinazoline or methoxy substituents (e.g., 13d) improve tubulin binding and solubility , whereas methyl groups may prioritize lipophilicity over solubility. Kinase Selectivity: Bulky substituents like naphthyl (J46-37) confer selectivity for JNK3 over JNK1/2 .

Physicochemical Properties: Solubility: Polar groups (e.g., –COOH in C4, –OCH₃ in 13d) enhance aqueous solubility, critical for cell-based assays . 4,7-Dimethyl’s nonpolar substituents may lower solubility, limiting bioavailability. Lipophilicity: Methyl groups increase logP values, favoring blood-brain barrier penetration but risking metabolic instability.

Key Observations:

- Regioselectivity : Introducing substituents at C4/C7 (as in 4,7-Dimethyl) may require directed ortho-metalation or advanced protecting group strategies.

- Yield Optimization: High yields (>90%) are achievable for monocarboxylic derivatives (C4) via reductive amination , whereas cross-coupling reactions (e.g., Suzuki for 13d) demand precise catalyst control .

Target-Specific Interactions

sGC Activation:

- C4 : Binds to the Y-S-R motif in sGCβ1 via carboxylate–Arg interactions . Methyl groups in 4,7-Dimethyl may disrupt these H-bonds, reducing efficacy.

- BAY 60-2770: A dicarboxylic derivative shows higher activity than monocarboxylic analogs , suggesting that 4,7-Dimethyl’s lack of carboxylates limits sGC activation.

Tubulin Binding:

- 13d : The methoxy group aligns with tubulin’s colchicine site, while methyl groups might occupy hydrophobic pockets less effectively .

Biologische Aktivität

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family and features a bicyclic structure with two methyl groups at the 4 and 7 positions. Its molecular formula is with a molecular weight of approximately 176.22 g/mol.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Recent studies have highlighted its potential as an anticancer agent. For instance, compounds structurally related to 3,4-dihydroquinoxalin-2(1H)-one demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung carcinoma) with GI50 values in the nanomolar range .

- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Some derivatives showed promising inhibition rates, suggesting potential for cognitive enhancement therapies .

- Antimicrobial Properties : Preliminary data indicate that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections .

1. Antitumor Mechanism :

The antitumor activity of this compound is hypothesized to involve the inhibition of tubulin polymerization and interference with cell cycle progression. In vitro studies demonstrated that related compounds inhibited cell proliferation by inducing apoptosis in cancer cells .

2. Enzyme Inhibition :

The inhibition of AChE by this compound appears to be non-competitive, with docking studies suggesting that it binds to the active site of the enzyme, preventing substrate access. This mechanism is crucial in developing treatments for neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study involving various derivatives of 3,4-dihydroquinoxalin-2(1H)-one, researchers found that compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibited a GI50 value of approximately 1.5 nM against MDA-MB-231 cells. This highlights the potential potency of related structures in cancer therapy .

Case Study 2: AChE Inhibition

A recent screening revealed that compound QN8 showed an IC50 value of 0.29 µM against human recombinant AChE. This finding underscores the relevance of structural modifications in enhancing biological activity and selectivity towards target enzymes .

Table 1: Biological Activities of Selected Dihydroquinoxalinones

Q & A

Q. What are the common synthetic routes for 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamines with α,γ-diketoesters. For example, regioselective synthesis can be achieved by reacting 3,4-diaminobenzoic acid with α,γ-diketoester derivatives under acidic or basic conditions. Key factors include:

- Reagent selection : Use of HFIP (hexafluoroisopropanol) as a catalyst enhances electrophilic activation in Mannich-type reactions, enabling divergent synthesis of fluorinated derivatives .

- Solvent and temperature : Reactions in THF or ethanol at reflux (60–80°C) improve cyclization efficiency .

- Substituent effects : Electron-withdrawing groups on the diamine precursor favor SYN regioselectivity, while bulky substituents may shift selectivity to ANTI isomers .

Q. How is regioselectivity controlled in the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives?

Regioselectivity (SYN vs. ANTI isomers) is influenced by the starting diamine’s electronic and steric properties. For instance:

- SYN selectivity : 3,4-Diaminobenzoic acid derivatives promote SYN isomer formation due to intramolecular hydrogen bonding that stabilizes the transition state .

- ANTI selectivity : Bulky substituents (e.g., benzyl groups) at the 4-position favor ANTI isomers by sterically hindering SYN pathway intermediates (Table 1, Entry 4 in ).

- Catalytic modulation : Lewis acids like BF₃·Et₂O can alter regioselectivity by coordinating to carbonyl groups, redirecting reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing 4,7-dimethyl derivatives, and how are key structural features confirmed?

- ¹H NMR : Methyl groups at C4 and C7 appear as singlets (δ 2.3–2.5 ppm), while the carbonyl resonance (C2) is observed at δ 165–170 ppm .

- X-ray crystallography : Resolves regiochemical ambiguity in SYN/ANTI isomers by confirming spatial arrangements of substituents .

- HRMS : Validates molecular formula (e.g., C₁₁H₁₂N₂O for the base structure) and detects fluorinated or halogenated derivatives .

Advanced Research Questions

Q. How can computational methods aid in designing novel 3,4-dihydroquinoxalin-2(1H)-one derivatives with tailored biological activity?

- Retrosynthetic AI tools : Platforms leveraging Reaxys and Pistachio databases predict feasible one-step routes by analyzing precursor compatibility and reaction thermodynamics .

- DFT calculations : Model transition states to predict regioselectivity and optimize catalyst-substrate interactions for challenging transformations (e.g., fluorination) .

- Docking studies : Screen derivatives against target proteins (e.g., kinase or BET bromodomains) to prioritize synthesis of high-affinity analogs .

Q. What structural modifications enhance the compound’s antimicrobial or anticancer activity?

- C3/C7 substitution : Electron-deficient groups (e.g., nitro or trifluoromethyl) improve membrane permeability and target binding. For example, 6-nitro derivatives show potent anti-tubercular activity (MIC < 1 µg/mL) .

- Hybrid scaffolds : Coupling with pyrazol-3-yl or benzimidazole moieties via hydrazine-mediated rearrangements enhances DNA intercalation or topoisomerase inhibition .

- Fluorination : Difluoro-substituted derivatives exhibit improved metabolic stability and kinase inhibitory profiles .

Q. How do conflicting data on biological activity across studies arise, and how can they be resolved?

- Solubility variability : Discrepancies in MIC values may stem from differences in DMSO/water solubility, affecting bioavailability. Pre-formulation studies with co-solvents (e.g., cyclodextrins) are recommended .

- Assay conditions : Varying pH or serum content in cell culture media can alter compound protonation states or protein binding. Standardized protocols (e.g., CLSI guidelines) mitigate this .

- Regiochemical impurities : SYN/ANTI isomer contamination (e.g., due to incomplete purification) skews dose-response curves. HPLC or chiral separation ensures sample homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.